Absolute Stereochemistry Defines Molecular Identity vs. (R)-Naminidil
(S)-Naminidil (CAS 220641-14-5) possesses the (1S)-1,2,2-trimethylpropyl substituent, confirmed by the InChI stereodescriptor `/t11-/m1/s1`; the (R)-enantiomer (CAS 220641-11-2) bears the opposite (1R) configuration with stereodescriptor `/t11-/m0/s1` [1]. The USAN/INN-designated drug substance BMS-234303-01 is explicitly the (R)-enantiomer, and the Phase II clinical program that compared naminidil against minoxidil and placebo utilized this (R)-form exclusively [2]. No peer-reviewed or patent literature reporting the pharmacological activity, potency, or selectivity of isolated (S)-naminidil was identified in the public domain as of the search date; consequently, no direct head-to-head potency comparison between the two enantiomers can be made from available evidence.
| Evidence Dimension | Absolute stereochemical configuration (Cahn-Ingold-Prelog assignment at the chiral center) |
|---|---|
| Target Compound Data | (S)-configuration; InChI stereodescriptor /t11-/m1/s1; CAS 220641-14-5 |
| Comparator Or Baseline | (R)-naminidil (BMS-234303-01); InChI stereodescriptor /t11-/m0/s1; CAS 220641-11-2 |
| Quantified Difference | Opposite absolute configuration; no quantitative pharmacological difference data publicly available |
| Conditions | Structural identification by IUPAC nomenclature, InChI, CAS registration, and FDA SRS substance naming conventions |
Why This Matters
In any stereosensitive receptor-binding, cellular, or in vivo assay, the two enantiomers may exhibit divergent potency, efficacy, off-target profiles, or metabolic stability, making enantiomeric identity a non-negotiable procurement specification for reproducible research.
- [1] NCATS Inxight Drugs. NAMINIDIL Substance Record. SMILES: C[C@@H](N\C(NC#N)=N\C1=CC=C(C=C1)C#N)C(C)(C)C. https://inxight.ncats.io/substance/7K50VT05OD. View Source
- [2] FDA Substance Registration System. NAMINIDIL and NAMINIDIL, (S)-. UNII Records: 7K50VT05OD and 220641-14-5. https://precision.fda.gov/. View Source
